Dutasteride-13C6 is a labeled analog of dutasteride, which is a synthetic 4-azasteroid compound. It serves primarily as an internal standard for quantifying dutasteride in various analytical applications, particularly in mass spectrometry. Dutasteride itself functions as a dual inhibitor of the 5α-reductase enzymes, which convert testosterone into dihydrotestosterone, a potent androgen implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia .
Dutasteride-13C6 is classified under the category of pharmaceuticals and biochemicals. It is utilized mainly in research environments for analytical purposes, particularly in studies involving the pharmacokinetics and metabolism of dutasteride. The compound is synthesized to include carbon-13 isotopes, enhancing its utility in mass spectrometric analyses .
The synthesis of Dutasteride-13C6 involves incorporating carbon-13 isotopes into the molecular structure of dutasteride. The process typically begins with the formation of a mixed anhydride, which reacts with 2,5-bis(trifluoromethyl)phenylamine in the presence of a Lewis catalyst. Following this reaction, the product undergoes isolation, purification, and crystallization from an acetonitrile/water mixture .
Industrial production methods for dutasteride share similar steps but are optimized for large-scale synthesis to ensure high purity and yield.
Dutasteride-13C6 retains the structural characteristics of dutasteride but includes six carbon-13 isotopes. The molecular formula for dutasteride is C27H30F6N2O2, while that for Dutasteride-13C6 incorporates the isotopic labeling without altering its fundamental chemical properties. The presence of carbon-13 allows for enhanced detection capabilities in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Dutasteride-13C6 participates in various chemical reactions analogous to its non-labeled counterpart. Key reactions include:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Dutasteride-13C6 functions primarily by inhibiting the activity of 5α-reductase enzymes. This inhibition prevents the conversion of testosterone into dihydrotestosterone, leading to reduced levels of this potent androgen. The compound binds to the active site of the enzyme, effectively blocking its action. This mechanism has significant implications for conditions related to androgen signaling, such as prostate enlargement and certain types of hair loss .
Pharmacokinetics studies indicate that Dutasteride-13C6 exhibits time-dependent inhibition with apparent Ki values indicating its potency at various reaction times .
Dutasteride-13C6 exhibits similar physical properties to those of dutasteride but with enhanced detection capabilities due to its isotopic labeling. Key properties include:
Analytical methods confirm that Dutasteride-13C6 maintains high purity levels suitable for use as an internal standard in quantitative analyses .
Dutasteride-13C6 has extensive applications in scientific research:
Stable isotope-labeled compounds like Dutasteride-¹³C₆ (GG 745-¹³C₆) represent a cornerstone of modern bioanalytical research, enabling unparalleled precision in drug quantification. These compounds incorporate non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific molecular positions, creating a mass shift detectable by mass spectrometry while preserving chemical identity and biological behavior. Dutasteride-¹³C₆ exemplifies this strategy, featuring six ¹³C atoms replacing natural ¹²C atoms within its molecular structure, increasing its molecular weight from 528.49 Da (unlabeled) to 534.49 Da [9]. This mass difference allows clear chromatographic separation from endogenous compounds and the unlabeled analyte.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Dutasteride-¹³C₆ serves as an ideal internal standard (IS) for quantifying dutasteride in biological matrices like human plasma. Its near-identical physicochemical properties ensure co-elution with the analyte, while the 6 Da mass difference enables specific detection using multiple reaction monitoring (MRM). This pairing minimizes variability during sample preparation and ionization, significantly improving accuracy and precision. For example, a validated LC-MS/MS method demonstrated that using Dutasteride-¹³C₆ as IS yielded intra- and inter-batch precision (coefficient of variation) below 5.3% and accuracy between 95.8% and 104.0% across a linear range of 0.1–25 ng/mL [2]. The isotope's stability and lack of radioactive hazard facilitate safe, long-term use in clinical pharmacology labs.
Table 1: Impact of Isotopic Labeling Strategies on Bioanalytical Assay Performance
Labeling Strategy | Key Isotopes | Mass Shift (Da) | Primary Application | Advantages |
---|---|---|---|---|
Carbon-13 Labeling (e.g., Dutasteride-¹³C₆) | ¹³C | +6 (for 6 atoms) | LC-MS/MS Internal Standards | Minimal chemical difference, high stability, no exchange |
Deuterium Labeling | ²H | +1 per atom | Metabolic Studies | Lower cost, larger mass shifts possible |
Nitrogen-15 Labeling | ¹⁵N | +1 per atom | Protein/Peptide Quantification | Useful for amine-containing compounds |
Dual Labeling (¹³C + ¹⁵N) | ¹³C + ¹⁵N | Variable | Complex Pathway Tracing | Enhanced specificity for multi-analyte panels |
Data synthesized from [1] [6] [8]
Matrix effects (MEs)—ion suppression or enhancement caused by co-eluting biological components—pose significant challenges for LC-MS/MS bioanalysis. Phospholipids, salts, and metabolites alter ionization efficiency in electrospray ionization (ESI), leading to inaccurate quantification. Stable isotope-labeled internal standards (SIL-IS) like Dutasteride-¹³C₆ are the gold standard for compensating MEs due to their nearly identical behavior during extraction, chromatography, and ionization.
When co-extracted and co-eluted with the analyte, Dutasteride-¹³C₆ experiences the same ME as unlabeled dutasteride. Any ion suppression affecting the analyte proportionally affects the IS, allowing the analyte/IS response ratio to remain constant. A study quantifying dutasteride reported IS-normalized matrix factors (a quantitative measure of ME) between 1.01 and 1.02 across different plasma lots, indicating near-perfect compensation [2]. This contrasts sharply with structurally dissimilar IS, which may exhibit divergent extraction recovery or ionization.
Beyond compensation, Dutasteride-¹³C₆ aids ME detection during method development. The post-extraction spike method quantitatively evaluates ME by comparing analyte response in pure solvent vs. matrix extract [3] [7]. If significant suppression/enhancement is observed (e.g., >15%), sample preparation can be optimized—such as using methyl tert-butyl ether-n-hexane (80:20, v/v) for liquid-liquid extraction (LLE), which effectively removes phospholipids while yielding ≥95% recovery for dutasteride and its SIL-IS [2] [7]. Hybrid techniques like phospholipid removal plates or restricted access media (RAM) cartridges further reduce MEs at the source.
Table 2: Sample Preparation Techniques and Their Efficacy in Reducing Matrix Effects for Dutasteride-¹³C₆-Based Assays
Technique | Principle | Impact on Matrix Effects | Recovery of Dutasteride | Limitations |
---|---|---|---|---|
Protein Precipitation (PPT) | Denaturation with organic solvents | Moderate reduction (residual phospholipids) | High (>90%) | High ion suppression risk |
Liquid-Liquid Extraction (LLE) | Partitioning into organic solvent | High reduction (removes phospholipids) | ≥95% [2] | Requires pH optimization |
Solid-Phase Extraction (SPE) | Selective adsorption/desorption | High reduction (mixed-mode phases) | 85-95% | Higher cost, complexity |
Hybrid SPE/LLE | Sequential cleanup | Very high reduction | Variable | Time-consuming |
Phospholipid Removal Plates | Zirconia-coated silica | Targeted phospholipid removal | >90% | Specialized equipment |
The strategic placement of ¹³C labels in Dutasteride-¹³C₆ enables detailed mapping of its metabolic fate. Unlike random deuteration, which risks kinetic isotope effects (KIEs) altering metabolism, ¹³C labeling at positions within metabolically stable regions minimizes such artifacts. Dutasteride-¹³C₆ incorporates ¹³C uniformly across six carbon atoms in its fused ring system and fluorinated aniline moiety—regions resistant to metabolic degradation [9]. This design ensures the label persists in major metabolites, facilitating detection.
In human ADME (Absorption, Distribution, Metabolism, Excretion) studies, LC-MS/MS coupled with Dutasteride-¹³C₆ allows simultaneous quantification of parent drug and ¹³C-labeled metabolites (e.g., hydroxylated or glucuronidated forms) without interference from endogenous compounds. The mass shifts (Δm = +6 Da for metabolites retaining all labels) create distinct isotopic clusters in mass spectra, enabling definitive metabolite identification and semi-quantification even without pure standards [1] [6]. Advanced techniques like isotope ratio mass spectrometry (IRMS) offer 0.001% isotope enrichment sensitivity for tracing low-abundance metabolites or studying microdose kinetics [4] [8].
Beyond quantification, ¹³C labels facilitate positional metabolic tracing. Nuclear Magnetic Resonance (¹³C-NMR) or high-resolution mass spectrometry (HRMS) can determine which labeled atoms are retained in metabolites, revealing specific enzymatic cleavage sites. For example, if oxidation occurs adjacent to a ¹³C, the resulting metabolite's mass defect or NMR chemical shift provides structural clues. This is invaluable for elucidating mechanisms of drugs like dutasteride, which inhibits 5α-reductase isozymes and may interact with androgen receptors due to structural similarity to dihydrotestosterone (DHT) [9] [10].
Structural Integrity Considerations: The chemical equivalence between Dutasteride-¹³C₆ and native dutasteride ensures metabolic relevance. Studies confirm that ¹³C labeling does not alter enzyme kinetics (e.g., 5α-reductase inhibition), validating its use as a tracer [9]. This fidelity is critical for translating in vitro metabolic data to clinical settings.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7